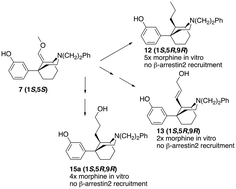G-Protein biased opioid agonists: 3-hydroxy-N-phenethyl-5-phenylmorphans with three-carbon chain substituents at C9†
RSC Medicinal Chemistry Pub Date: 2020-06-12 DOI: 10.1039/D0MD00104J
Abstract
A series of compounds have been synthesized with a variety of substituents based on a three-carbon chain at the C9-position of 3-hydroxy-N-phenethyl-5-phenylmorphan (3-(2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol). Three of these were found to be μ-opioid receptor agonists in the inhibition of forskolin-induced cAMP accumulation assay and they did not recruit β-arrestin at all in the PathHunter assay and in the Tango assay. Compound 12 (3-((1S,5R,9R)-2-phenethyl-9-propyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol), 13 (3-((1S,5R,9R)-9-((E)-3-hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol), and 15a (3-((1S,5R,9R)-9-(2-hydroxypropyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol) were partial μ-agonists. Two of them had moderate efficacies (EMAXca. 65%) and one had lower efficacy, and they were ca. 5, 3, and 4 times more potent, respectively, than morphine in vitro. Computer simulations were carried out to provide a molecular basis for the high bias ratios of the C9-substituted 5-phenylmorphans toward G-protein activation.


Recommended Literature
- [1] A nanoscale dendrimer-based Fe24 cluster: synthesis and molecular self-assembly
- [2] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [3] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [4] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [5] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [6] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [7] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS
- [8] Convergent total synthesis of corallocin A†
- [9] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [10] Metallic ruthenium nanoparticles for hydrogenation of supercritical carbon dioxide†

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 101713-87-5
-
CAS no.: 14941-53-8
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









